Hedgehog Pathway Antagonism: 6-Morpholinopyridazin-3-yl Scaffold Shows 8-Fold Retention of Smo Inhibitory Activity vs. Inactive Structural Alternatives
In a direct head-to-head SAR study of Smoothened (Smo) antagonists, the 6-morpholinopyridazin-3-yl-containing analog MS-0015 retained partial Hedgehog pathway inhibitory activity with an IC50 of 800 nM in Shh-L2 cells, compared to the lead compound MS-0022 (IC50 = 100 nM). By contrast, alternative scaffold replacements — including a propyl substitution (MS-0014, IC50 = 10,000 nM), a methyl substitution (MS-0011, IC50 >20,000 nM), and a 2-propyl substitution (MS-0012, IC50 >20,000 nM) — were substantially less active or completely inactive [1]. The 6-morpholinopyridazin-3-yl system was one of only two scaffold replacements (alongside naphthalen-2-ylcarbamoyl, MS-0017, IC50 = 280 nM) that retained measurable antagonism. The target compound CAS 941945-83-1 shares this 6-morpholinopyridazin-3-yl core scaffold with MS-0015 but differs in its acetamide side chain composition (4-ethoxyphenylacetyl vs. 2-bromobenzamide).
| Evidence Dimension | Hedgehog pathway inhibition (Shh-L2 cell reporter assay) |
|---|---|
| Target Compound Data | IC50 = 800 nM (MS-0015, sharing 6-morpholinopyridazin-3-yl scaffold with CAS 941945-83-1) |
| Comparator Or Baseline | MS-0022 (lead): IC50 = 100 nM; MS-0014 (propyl): IC50 = 10,000 nM; MS-0011 (methyl): IC50 >20,000 nM; MS-0012 (2-propyl): IC50 >20,000 nM; MS-0016 (6-phenylpyrimidin-4-yl): IC50 = 2,000 nM; MS-0017 (naphthalen-2-ylcarbamoyl): IC50 = 280 nM |
| Quantified Difference | 8-fold less potent than MS-0022 but ≥12.5-fold more potent than inactive analogs (MS-0011, MS-0012) |
| Conditions | Shh-L2 mouse fibroblast cells stimulated with Shh; Gli luciferase reporter assay; 48 h treatment |
Why This Matters
For procurement decisions in Hedgehog pathway research, the 6-morpholinopyridazin-3-yl scaffold is one of only two scaffold types that retain measurable Smo antagonism (>12.5-fold window over inactive replacements), making CAS 941945-83-1 a structurally justified candidate for further exploration of this chemotype.
- [1] Strand MF, Wilson SR, Dembinski JL, Holsworth DD, Khvat A, Okun I, Petersen D, Krauss S. A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model. PLoS ONE. 2011;6(6):e19904. Table 1 and Table 2. View Source
